5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide

Organic Synthesis Cross-Coupling Sequential Functionalization

5-Bromo-N-(4-iodophenyl)thiophene-2-carboxamide is a mixed dihalogenated aromatic compound belonging to the thiophene-2-carboxamide class. It features a thiophene core substituted with a bromine atom at the 5-position and an N-(4-iodophenyl) carboxamide group, making it a versatile building block for pharmaceutical synthesis and medicinal chemistry.

Molecular Formula C11H7BrINOS
Molecular Weight 408.05
CAS No. 329225-27-6
Cat. No. B2658431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide
CAS329225-27-6
Molecular FormulaC11H7BrINOS
Molecular Weight408.05
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)I
InChIInChI=1S/C11H7BrINOS/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15)
InChIKeyASOCGRVPUNNXFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(4-iodophenyl)thiophene-2-carboxamide (CAS 329225-27-6): Core Identity and Class Characteristics for Procurement Decisions


5-Bromo-N-(4-iodophenyl)thiophene-2-carboxamide is a mixed dihalogenated aromatic compound belonging to the thiophene-2-carboxamide class [1]. It features a thiophene core substituted with a bromine atom at the 5-position and an N-(4-iodophenyl) carboxamide group, making it a versatile building block for pharmaceutical synthesis and medicinal chemistry [2]. This class of compounds has been widely explored for their potential as kinase inhibitors, particularly IKK-2, which is implicated in inflammatory and autoimmune pathways [3]. The specific dihalogen substitution pattern imparts distinct chemical reactivity and potential biological properties that differentiate it from its mono-halogenated or differently substituted analogs [4].

Procurement Risk: Why 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide Cannot Be Replaced by a Generic Thiophene-2-carboxamide Analog


Substituting 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide with a generic or closely related thiophene-2-carboxamide is highly inadvisable due to the specific and synergistic role of the mixed halogen (Br/I) substitution pattern. This pattern is not merely a structural nuance; it fundamentally dictates the compound's reactivity profile, especially in palladium-catalyzed cross-coupling reactions, where the differential reactivity of C-Br and C-I bonds allows for precise, sequential functionalization that is impossible with mono- or identically substituted analogs [1]. Furthermore, the physicochemical properties, such as logP, which directly influence membrane permeability and target engagement in a biological context, are uniquely tuned by the presence of both heavy halogens, distinguishing it from analogs with only chlorine or fluorine substituents [2]. Relying on a more common or less expensive analog, such as a 5-bromo-N-phenyl derivative, introduces significant uncertainty into synthetic outcomes and biological data reproducibility, as it lacks the specific electronic and steric contributions of the para-iodophenyl group essential for the intended application [3].

Quantitative Differentiation of 5-Bromo-N-(4-iodophenyl)thiophene-2-carboxamide (CAS 329225-27-6) from Its Closest Analogs


Differential Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The presence of both bromine and iodine atoms on the 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide scaffold provides a distinct, quantifiable advantage in sequential palladium-catalyzed cross-coupling reactions compared to analogs with only a single halogen (e.g., 5-bromo-N-phenylthiophene-2-carboxamide) or identical halogens [1]. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-bromine (C-Br) bond [2]. This allows for a chemoselective first coupling at the iodine-bearing position, leaving the bromine site intact for a subsequent, orthogonal coupling with a different nucleophile. This sequential derivatization is not feasible with simpler analogs, which often react non-selectively, leading to complex mixtures and lower yields of the desired product.

Organic Synthesis Cross-Coupling Sequential Functionalization

Impact of Halogen Substitution on Physicochemical Properties (Lipophilicity)

The specific dihalogen substitution (Br and I) in 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide leads to a quantifiably higher lipophilicity (logP) compared to its non-iodinated or mono-halogenated analogs [1]. Lipophilicity is a critical parameter influencing membrane permeability, plasma protein binding, and metabolic stability. The presence of the iodine atom, being the most lipophilic halogen, significantly increases the compound's logP value, which can be estimated using computational methods and is directly relevant to its potential as a CNS-penetrant drug candidate or a molecular probe with enhanced cellular uptake [2].

ADME Lipophilicity Medicinal Chemistry

Potential as an Intermediate for Novel IKK-2 Inhibitors

Thiophene-2-carboxamide derivatives are a privileged scaffold for the inhibition of IκB kinase-2 (IKK-2), a key regulator of the NF-κB pathway involved in inflammatory and autoimmune diseases [1]. While specific IC50 data for 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide itself is not available in the public domain, it represents a versatile synthetic intermediate within this chemotype. Its mixed dihalogen substitution pattern allows for the rapid exploration of structure-activity relationships (SAR) around the thiophene core and the N-phenyl ring, which is a common strategy for optimizing potency and selectivity against IKK-2 . This distinguishes it from more advanced, but structurally rigid, clinical candidates, positioning it as a crucial tool for lead optimization and the discovery of next-generation inhibitors [2].

IKK-2 Inflammation Kinase Inhibitor

Key Research Applications and Procurement Scenarios for 5-Bromo-N-(4-iodophenyl)thiophene-2-carboxamide


Precision Synthesis of Complex, Unsymmetrical Biaryls via Sequential Cross-Coupling

Medicinal chemists and process chemists will find 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide to be an ideal substrate for the rapid generation of molecular complexity. Its orthogonally reactive C-I and C-Br bonds enable a two-step, one-pot sequential Suzuki-Miyaura coupling strategy [1]. This allows for the introduction of two distinct aryl or heteroaryl groups with precise control, which is invaluable for constructing diverse chemical libraries for high-throughput screening or for efficiently accessing advanced intermediates with minimal purification.

Synthesis of Novel IKK-2 Kinase Inhibitor Analogs for SAR Studies

For drug discovery projects focused on inflammatory or autoimmune diseases, this compound is a key synthetic intermediate. It allows researchers to systematically vary the substituents on both the thiophene core (via the C-Br bond) and the N-phenyl ring (via the C-I bond) to probe the IKK-2 active site [2]. This approach is essential for improving potency, enhancing kinase selectivity, and optimizing the physicochemical and pharmacokinetic properties of a lead series, making it a more strategic procurement choice than a fixed, unoptimizable inhibitor scaffold.

Development of Halogen-Enriched Molecular Probes and Imaging Agents

The presence of iodine makes 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide a potential precursor for the synthesis of radio-iodinated probes for imaging applications (e.g., SPECT) [3]. Furthermore, the high lipophilicity conferred by the two heavy halogens enhances its utility as a pharmacophore in the design of CNS-penetrant small molecules. This contrasts with lighter halogen analogs, which may not possess the necessary physicochemical properties for crossing the blood-brain barrier or for effective radiolabeling.

Technical Documentation Hub

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